molecular formula C7H11N3 B1276605 (5-cyclopropyl-1H-pyrazol-3-yl)methanamine CAS No. 518064-13-6

(5-cyclopropyl-1H-pyrazol-3-yl)methanamine

Cat. No. B1276605
CAS RN: 518064-13-6
M. Wt: 137.18 g/mol
InChI Key: HBZWOJBTQUEVIF-UHFFFAOYSA-N
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Description

“(5-cyclopropyl-1H-pyrazol-3-yl)methanamine” is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 g/mol . The IUPAC name for this compound is (3-cyclopropyl-1H-pyrazol-5-yl)methanamine .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “(5-cyclopropyl-1H-pyrazol-3-yl)methanamine”, has been the subject of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds . Various synthetic methods have been reported for the synthesis of pyrazole compounds by a wide variety of catalysts .


Molecular Structure Analysis

The molecular structure of “(5-cyclopropyl-1H-pyrazol-3-yl)methanamine” can be represented by the InChI code: InChI=1S/C7H11N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2,(H,9,10) . The Canonical SMILES representation is: C1CC1C2=NNC(=C2)CN .


Chemical Reactions Analysis

Pyrazoles, including “(5-cyclopropyl-1H-pyrazol-3-yl)methanamine”, are an important class of five-membered heterocyclic compounds and are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities . They have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-cyclopropyl-1H-pyrazol-3-yl)methanamine” include a molecular weight of 137.18 g/mol, a computed XLogP3-AA of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The topological polar surface area is 54.7 Ų .

Scientific Research Applications

Drug Discovery and Development

The cyclopropyl group in the compound’s structure can potentially interact with various biological targets, making it valuable in drug discovery. It could serve as a scaffold for developing new pharmacophores. The pyrazole moiety is known for its prevalence in pharmaceuticals due to its mimicry of the adenine base in ATP, allowing for potential use in kinase inhibitors .

Material Science

Pyrazole derivatives have been explored for their electronic properties, which could be useful in material science for creating new types of semiconductors or conductive materials. The compound’s structure could be incorporated into polymers or coatings to enhance material properties such as thermal stability or electrical conductivity .

Agricultural Chemistry

Compounds containing pyrazole rings are often investigated for their herbicidal and fungicidal properties. This compound could be a precursor or an active ingredient in the development of new agrochemicals aimed at protecting crops from pests and diseases .

Energetic Materials Research

The nitrogen-rich structure of pyrazoles makes them candidates for energetic materials. Research could explore the use of this compound in the synthesis of propellants or explosives, where controlled energy release is crucial .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reagent or a building block for developing novel sensors. Its ability to form complexes with metals could be utilized in colorimetric sensors for detecting ions or environmental pollutants .

Chemical Synthesis

This compound can act as an intermediate in organic synthesis, participating in various chemical reactions to create complex molecules. Its reactivity with different chemical groups could be harnessed to synthesize a wide range of derivatives with potential applications across multiple fields .

Future Directions

The future directions for the study and application of “(5-cyclopropyl-1H-pyrazol-3-yl)methanamine” and similar compounds could include further exploration of their synthesis methods and potential biological activities. Given the diverse pharmacological activities of pyrazole derivatives, these compounds may have significant potential in the development of new therapeutic agents .

properties

IUPAC Name

(3-cyclopropyl-1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZWOJBTQUEVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424491
Record name 1-(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-cyclopropyl-1H-pyrazol-3-yl)methanamine

CAS RN

518064-13-6
Record name 1-(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-cyclopropyl-1H-pyrazol-5-yl)methanamine
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